molecular formula C9H13NO B12550630 2-amino-4-ethyl-5-methylPhenol

2-amino-4-ethyl-5-methylPhenol

Cat. No.: B12550630
M. Wt: 151.21 g/mol
InChI Key: PIYIAALJUNXKAY-UHFFFAOYSA-N
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Description

2-amino-4-ethyl-5-methylPhenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an amino group at the second position, an ethyl group at the fourth position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-ethyl-5-methylPhenol can be achieved through several methods. One common approach involves the nitration of 4-ethyl-5-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 4-ethyl-5-methylphenol using ammonia or an amine under high temperature and pressure conditions. This process may require a catalyst such as copper or nickel to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-5-methylPhenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-amino-4-ethyl-5-methylPhenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-amino-4-ethyl-5-methylPhenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylphenol: Similar in structure but lacks the ethyl group at the fourth position.

    4-ethyl-5-methylphenol: Similar but lacks the amino group at the second position.

    2-amino-5-methylphenol: Similar but lacks the ethyl group at the fourth position.

Uniqueness

2-amino-4-ethyl-5-methylPhenol is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-amino-4-ethyl-5-methylphenol

InChI

InChI=1S/C9H13NO/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5,11H,3,10H2,1-2H3

InChI Key

PIYIAALJUNXKAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)O)N

Origin of Product

United States

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